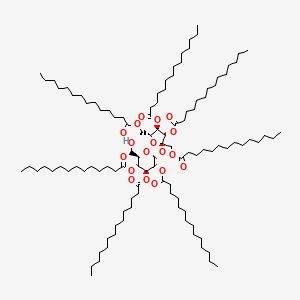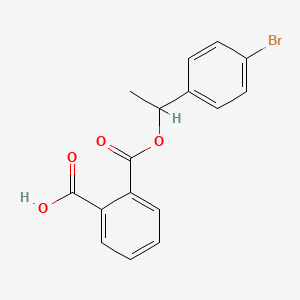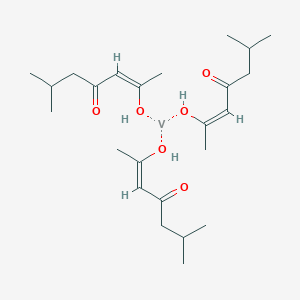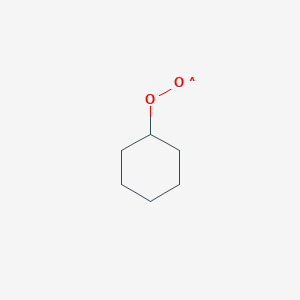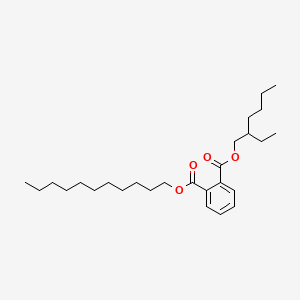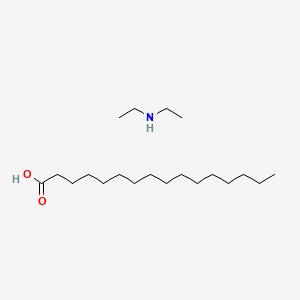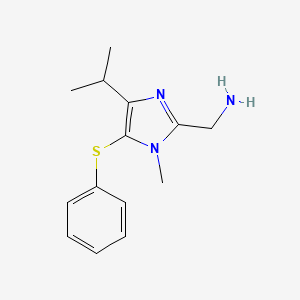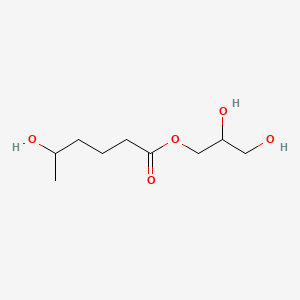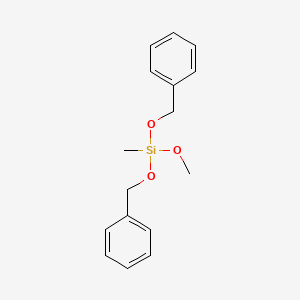
2,7-Dimethyloctyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyloctyl butyrate is an organic compound with the molecular formula C14H28O2. It is an ester formed from butyric acid and 2,7-dimethyloctanol. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyloctyl butyrate can be synthesized through esterification, where butyric acid reacts with 2,7-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloctyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Oxidation: Oxidizing agents can convert the alcohol group in 2,7-dimethyloctanol to a ketone or carboxylic acid.
Reduction: Reducing agents can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyric acid and 2,7-dimethyloctanol.
Oxidation: 2,7-Dimethyloctanoic acid or 2,7-dimethyloctanone.
Reduction: 2,7-Dimethyloctanol.
Scientific Research Applications
2,7-Dimethyloctyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in biological systems due to its ester structure.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctyl butyrate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze esters into acids and alcohols. This hydrolysis releases butyric acid, which has various biological effects, including anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyloctyl acetate
- 2,7-Dimethyloctyl propionate
- 2,7-Dimethyloctyl valerate
Uniqueness
Compared to its analogs, 2,7-Dimethyloctyl butyrate is unique due to its specific ester structure, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance and flavor industries .
Properties
CAS No. |
94277-02-8 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,7-dimethyloctyl butanoate |
InChI |
InChI=1S/C14H28O2/c1-5-8-14(15)16-11-13(4)10-7-6-9-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
IACQBEPHJZDBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


